

Application Note & Protocol: Lipid Extraction from Biological Tissues using Hexane/Isopropanol

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Compound of Interest		
Compound Name:	HEXANE	
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Audience: Researchers, scientists, and drug development professionals.

Introduction

The extraction of lipids from biological tissues is a critical first step in lipidomics and the study of lipid-mediated signaling pathways. The **hexane**/isopropanol method, developed as a less toxic alternative to chloroform-based protocols, is highly effective for the extraction of non-polar lipids. This method utilizes a monophasic extraction with a 3:2 (v/v) mixture of **hexane** and isopropanol to efficiently solubilize lipids from homogenized tissue. While particularly suited for neutral lipids such as triacylglycerides and cholesterol esters, its efficacy for highly polar lipids is limited compared to methods like the Folch or Bligh and Dyer protocols.[1][2][3] This document provides a detailed protocol for this extraction method and summarizes its performance characteristics.

Data Presentation: Method Performance

The efficiency of the **hexane**/isopropanol lipid extraction method varies depending on the lipid class. The following table summarizes its performance in comparison to the widely used Folch (chloroform/methanol) method, providing a baseline for experimental design.



Lipid Class	Hexane/Isopropano I Method Efficiency	Folch Method Efficiency	Key Considerations
Triacylglycerides (TAGs)	High	High	The hexane/isopropanol method is particularly suitable for the extraction of TAGs.[1]
Cholesterol Esters (CEs)	High	High	This method is one of the most effective for extracting CEs.[1]
Free Fatty Acids (FFAs)	High	Good	Well-suited for the recovery of free fatty acids.[1]
Phosphatidylcholines (PCs)	Moderate	High	Solvent composition has a relatively small effect on the extraction of this predominant lipid class.[1]
Phosphatidylinositols (PIs)	Low	High	This method is considered inappropriate for the quantitative extraction of this polar lipid class.[1]
Lyso-lipids (e.g., LysoPC)	Low	High	Extraction of less abundant lyso-lipids is greatly influenced by the solvent system.[1]
Ceramides (Cer)	Low	High	There is significant variation in extraction efficiency for ceramides between



			different methods.[1] [4]
Overall Total Lipids	Lower Yield	Higher Yield	From complex samples like human LDL, the hexane/isopropanol method extracted the lowest overall amount of total lipids compared to five other methods.[1][5]

Experimental Protocol

This protocol is adapted from the method described by Hara and Radin for the extraction of lipids from nervous tissues, with modifications for general applicability.[2][3]

- I. Materials and Reagents
- Solvents:
 - n-**Hexane** (HPLC grade)
 - Isopropanol (HPLC grade)
 - Methanol (HPLC grade, for re-extraction step)
 - Chloroform (HPLC grade, for optional lipid storage)
- · Reagents:
 - o Butylated hydroxytoluene (BHT) antioxidant
 - Ultrapure water
- Equipment:



- Homogenizer (e.g., Dounce, Potter-Elvehjem, or automated bead beater)[6]
- Glass centrifuge tubes with Teflon-lined screw caps[7]
- Refrigerated centrifuge
- Pipettes (glass or solvent-resistant)
- Evaporation system (e.g., nitrogen stream evaporator or SpeedVac)[8]
- Vortex mixer
- Analytical balance
- II. Protocol Steps
- 1. Preparation of Extraction Solvent
- Prepare the primary extraction solvent by mixing n-hexane and isopropanol in a 3:2 (v/v) ratio.
- To prevent lipid oxidation, add BHT to the hexane stock to a final concentration of 0.01% (w/v).[1][7]
- Prepare a re-extraction solvent of **hexane**:methanol (3:2, v/v).[1]
- Chill all solvents on ice before use.
- 2. Tissue Preparation and Homogenization
- Accurately weigh 50-100 mg of frozen biological tissue. All initial steps should be performed on ice to minimize enzymatic degradation.[6][9]
- Transfer the tissue to a pre-chilled glass homogenizer tube.
- Add 18 volumes of the ice-cold hexane:isopropanol (3:2) solvent to the tissue (e.g., for 100 mg of tissue, add 1.8 mL of solvent).[2]



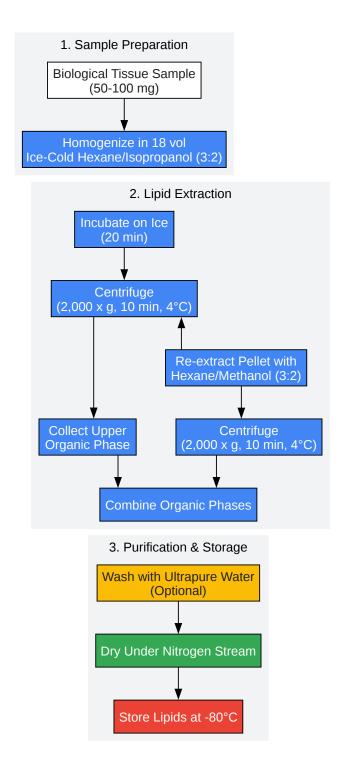
- Homogenize the tissue thoroughly until a uniform suspension is achieved. For soft tissues like the brain, an auto homogenizer is effective, while harder tissues may require a ground glass homogenizer.[6]
- 3. Lipid Extraction and Phase Separation
- Transfer the tissue homogenate to a glass centrifuge tube with a Teflon-lined cap.
- Incubate the mixture on ice for 20 minutes, vortexing occasionally to ensure thorough extraction.[1]
- Centrifuge the suspension at 2,000 x g for 10 minutes at 4°C.[1] This will pellet the precipitated proteins and other tissue debris.
- Carefully collect the upper organic supernatant containing the extracted lipids using a glass Pasteur pipette and transfer it to a clean glass tube.
- 4. Re-extraction of the Aqueous Phase
- To maximize lipid recovery, re-extract the lower aqueous phase and pellet.
- Add the **hexane**:methanol (3:2, v/v) solvent to the pellet at a volume equivalent to one-third of the initial extraction solvent (e.g., $600 \mu L$).[1]
- Vortex vigorously for 2 minutes and incubate on ice for 15 minutes.
- Centrifuge again at 2,000 x g for 10 minutes at 4°C.
- Collect the upper organic phase and combine it with the supernatant from step 3.4.
- 5. Washing the Lipid Extract (Optional but Recommended)
- To remove non-lipid contaminants, add 1 volume of ultrapure water to the combined organic phases (e.g., if you have 2.4 mL of extract, add 2.4 mL of water).
- Vortex the mixture for 30 seconds and centrifuge at 1,000 x g for 5 minutes to induce phase separation.



- Carefully remove and discard the lower aqueous phase.
- 6. Drying the Lipid Extract
- Dry the final organic phase under a gentle stream of nitrogen.[8][10] A water bath set to a low temperature (e.g., <37°C) can expedite evaporation, but avoid excessive heat to prevent lipid oxidation.[11]
- Ensure the extract is completely dry, appearing as a lipid film or residue at the bottom of the tube.
- 7. Storage of Lipids
- For immediate analysis, reconstitute the dried lipid film in an appropriate solvent (e.g., isopropanol:methanol 1:1).
- For short-term storage (< 1 week), store the dried extract under an inert gas (argon or nitrogen) at -20°C.[8]
- For long-term storage, storage at -80°C is required to minimize degradation of sensitive species like polyunsaturated fatty acids.[8] Storing the lipids reconstituted in a small volume of chloroform:methanol (2:1) with 0.01% BHT at -80°C provides superior stability over storing them in a dry state.[8]

Visualization of Experimental Workflow





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Caption: Workflow for lipid extraction using the **hexane**/isopropanol method.



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